molecular formula C8H9Cl2N5 B1473306 {[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1177348-45-6

{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Cat. No.: B1473306
CAS No.: 1177348-45-6
M. Wt: 246.09 g/mol
InChI Key: VRNZHPGLOTXPEV-UHFFFAOYSA-N
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Description

{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride (CAS No. 1177348-45-6) is a tetrazole-based organic compound characterized by a 4-chlorophenyl substituent attached to the tetrazole ring and a methylamine group. The hydrochloride salt enhances its solubility and stability, making it suitable for applications in pharmaceuticals, agrochemicals, and materials science . Its molecular formula is C₈H₉ClN₅·HCl, with a calculated molecular weight of ~246.9 g/mol (Note: reports 478.59 g/mol, which may refer to a different compound or contain an error). The compound is commercially available through specialized suppliers like Toronto Research Chemicals .

Properties

IUPAC Name

[1-(4-chlorophenyl)tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5.ClH/c9-6-1-3-7(4-2-6)14-8(5-10)11-12-13-14;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNZHPGLOTXPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 5-Substituted 1H-Tetrazoles

The core tetrazole ring is commonly synthesized via the [3+2] cycloaddition reaction between nitriles and sodium azide. This reaction can be catalyzed or promoted by various catalysts and solvents under different conditions:

  • Starting Material: 4-Chlorobenzonitrile (for the 4-chlorophenyl substituent)
  • Azide Source: Sodium azide (NaN3)
  • Catalysts: Various metal salts (e.g., copper(I) chloride, lead(II) chloride, scandium triflate), or heterogeneous catalysts
  • Solvents: N,N-Dimethylformamide (DMF), methanol, water, or mixtures thereof
  • Temperature: Typically 85°C to 160°C, sometimes under microwave irradiation
  • Reaction Time: 1 to 24 hours depending on conditions

Representative Preparation Procedures

Catalytic Cycloaddition in DMF

A commonly reported procedure involves stirring 4-chlorobenzonitrile with sodium azide in DMF at elevated temperatures (120°C) with a catalytic amount of copper(I) chloride or lead(II) chloride for 8-12 hours. After completion, the reaction mixture is acidified with hydrochloric acid to precipitate the tetrazole product, which is then extracted and purified by recrystallization or chromatography.

  • Yield: Typically 79-86% for 5-(4-chlorophenyl)-1H-tetrazole
  • Purification: Recrystallization from acetic acid or ethyl acetate/hexane mixtures
  • Characterization: Confirmed by IR, NMR, and mass spectrometry data consistent with literature.

Microwave-Assisted Synthesis in Water/Isopropanol

An advanced method uses microwave irradiation to accelerate the reaction. 4-Chlorobenzonitrile, sodium azide, and scandium tris(trifluoromethanesulfonate) in a water/isopropanol mixture are heated at 160°C for 1 hour in a sealed vessel. The product is isolated by acidification and extraction.

  • Yield: Approximately 54%
  • Advantages: Reduced reaction time and potential for greener chemistry due to aqueous solvent system.

Solvent-Free or Water-Catalyzed Methods

Some protocols utilize water as a catalyst or solvent, sometimes with phase transfer catalysts like tetra(n-butyl)ammonium hydrogensulfate, at moderate temperatures (85°C) for 9 hours. These methods emphasize green chemistry principles.

  • Yield: Around 72%
  • Workup: Acidification and extraction with ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, {[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry and as a precursor for the synthesis of other tetrazole derivatives.

Biology

In biology, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is also investigated for its potential use as a biochemical probe.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.

Industry

In industry, the compound is used in the development of new materials, such as polymers and coatings. It is also used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of {[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include a tetrazole ring , 4-chlorophenyl group , and methylamine hydrochloride moiety . Below is a comparison with similar compounds (Table 1):

Table 1: Structural Comparison

Compound Name Substituents on Tetrazole Amine Group Modification Reference
{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride 4-Chlorophenyl Methylamine hydrochloride
(S)-N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine hydrochloride None Dimethylpropylamine hydrochloride
[(4-Chlorophenyl)methyl][3-(1-methyl-1H-tetrazol-5-yl)sulfanylpropyl]amine hydrochloride 4-Chlorophenylmethyl, Methyltetrazole sulfanyl Branched amine with sulfanyl group
1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride 4-Chlorophenyl Piperazine dihydrochloride

Key Observations :

  • Piperazine dihydrochloride () introduces additional basicity, enhancing solubility in acidic environments compared to the target’s methylamine.
  • The sulfanylpropyl chain in ’s compound may alter redox properties or metabolic stability.

Key Observations :

  • The high yield (94%) of ’s dimethylpropylamine analogue suggests efficient protection/deprotection strategies.
  • Lower yields (65%) in ’s bis-tetrazole compound highlight challenges in multi-step heterocyclic syntheses.
  • The target compound’s synthesis route is inferred to involve tetrazole cyclization, but yield data are unavailable in the evidence.

Physicochemical Properties

Molecular Weight and Solubility :

  • The target compound’s calculated molecular weight (~246.9 g/mol) is lower than ’s piperazine derivative (higher due to dihydrochloride and piperazine).
  • Hydrochloride salts generally improve water solubility; piperazine derivatives () may exhibit superior solubility in acidic media.

Stability :

  • The 4-chlorophenyl group may enhance stability against oxidative degradation compared to non-halogenated analogues.
  • Sulfanyl groups () could introduce susceptibility to oxidation, requiring stabilization strategies.

Biological Activity

{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride, with the CAS number 1177348-45-6, is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities.

  • Molecular Formula : C₈H₉Cl₂N₅
  • Molecular Weight : 246.1 g/mol
  • IUPAC Name : (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine hydrochloride
  • Purity : 95%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway may include the formation of tetrazole rings through cyclization reactions involving appropriate amines and halides.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as a therapeutic agent.

Antibacterial Activity

Research has indicated that compounds containing the tetrazole moiety exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness is often quantified using Minimum Inhibitory Concentration (MIC) assays.

CompoundBacterial StrainMIC (µg/mL)
Compound ASalmonella typhi15
Compound BBacillus subtilis10

Enzyme Inhibition

Inhibition studies reveal that this compound can act as an inhibitor for several enzymes. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's.

EnzymeIC50 (µM)
Acetylcholinesterase2.14
Urease6.28

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study 1: Antibacterial Efficacy

A study conducted by Aziz-ur-Rehman et al. (2011) evaluated the antibacterial activity of several tetrazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant inhibition of bacterial growth in a dose-dependent manner.

Case Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, compounds structurally related to this compound were tested against urease and AChE. The findings highlighted a strong correlation between structural modifications and enzyme inhibition potency, suggesting a promising avenue for drug development targeting these enzymes.

Q & A

What are the most reliable synthetic routes for {[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic addition-elimination reactions or multicomponent reactions . A common approach involves forming the tetrazole ring through cyclization of nitriles or amines with sodium azide under acidic conditions . Optimization requires precise control of temperature (e.g., 80–100°C), solvent choice (e.g., acetic acid for protonation), and stoichiometric ratios of reagents like 4-chlorophenyl isocyanide . Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Which spectroscopic and crystallographic techniques are most effective for structural validation of this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the tetrazole ring’s presence (δ ~8–9 ppm for aromatic protons) and the methylamine moiety (δ ~3–4 ppm for CH₂-NH₂) . Fourier-transform infrared spectroscopy (FTIR) identifies N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) . For crystallographic validation, single-crystal X-ray diffraction using programs like SHELX (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the tetrazole ring’s planarity and chloride counterion placement .

How can researchers evaluate the biological activity of this compound, and what are known pharmacological targets?

In vitro assays (e.g., enzyme inhibition, receptor binding) are used to assess interactions with targets like GABA receptors or antimicrobial enzymes . Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinity to proteins such as cytochrome P450 or bacterial efflux pumps . For example, the tetrazole ring’s electron-rich structure may inhibit metalloenzymes via chelation . Preliminary studies on similar tetrazole derivatives show antimalarial and antileishmanial activity, suggesting potential cross-reactivity .

What challenges arise in optimizing yield and purity during synthesis, and how can they be addressed?

Key challenges include byproduct formation (e.g., regioisomers during tetrazole cyclization) and salt hydrolysis under basic conditions . Mitigation strategies:

  • Use high-purity starting materials (e.g., HPLC-grade 4-chlorophenyl derivatives).
  • Employ low-temperature quenching to stabilize intermediates.
  • Optimize pH during hydrochloride salt formation to prevent decomposition .
    Yield improvements (from ~40% to >70%) are achievable via microwave-assisted synthesis, reducing reaction time .

How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may stem from assay variability (e.g., cell line differences) or impurity interference . To address this:

  • Replicate studies under standardized conditions (e.g., identical cell cultures, IC₅₀ protocols).
  • Validate compound purity via HPLC-MS before testing.
  • Use positive controls (e.g., known enzyme inhibitors) to calibrate activity thresholds .

What methodologies are recommended for studying the compound’s pharmacokinetics and stability?

  • In vitro metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Plasma stability assays : Monitor hydrolysis in human plasma at 37°C over 24 hours .
  • Thermogravimetric analysis (TGA) evaluates thermal stability, critical for storage conditions .

How does crystallographic data from SHELX enhance understanding of this compound’s reactivity?

SHELX-refined structures reveal conformational flexibility in the methylamine side chain, which impacts hydrogen bonding with biological targets . For example, torsional angles between the tetrazole and chlorophenyl groups influence π-π stacking in enzyme active sites . High-resolution data (R-factor < 0.05) also validate protonation states critical for salt formation .

What advanced computational tools can predict interactions between this compound and disease-related proteins?

  • Molecular dynamics simulations (GROMACS, AMBER) model binding persistence over time.
  • Free-energy perturbation (FEP) calculates binding affinity changes for structural analogs.
  • QSAR models correlate substituent effects (e.g., electron-withdrawing Cl) with activity .

How do environmental factors (pH, temperature) affect the compound’s stability in solution?

  • pH stability : The hydrochloride salt is stable at pH 2–4 but hydrolyzes in basic conditions (pH > 8), releasing free amine .
  • Thermal degradation : Onset at ~150°C (per TGA), requiring storage at ≤–20°C for long-term stability .

What strategies guide the design of novel derivatives with enhanced bioactivity?

  • Bioisosteric replacement : Substitute the chlorophenyl group with fluorophenyl to modulate lipophilicity .
  • Side-chain functionalization : Introduce sulfonamide or acyl groups to improve water solubility .
  • Fragment-based drug design : Use the tetrazole core as a scaffold for combinatorial libraries .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Reactant of Route 2
Reactant of Route 2
{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.